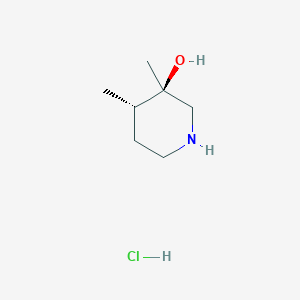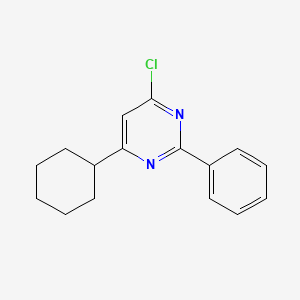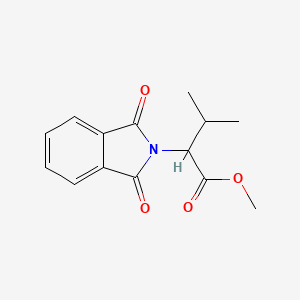![molecular formula C16H14BrN3O3 B11785076 2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)
2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline is a complex organic compound that features a bromine atom, a dimethylamino group, and a nitrobenzo[d]oxazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of a nitro group to the benzo[d]oxazole ring.
Bromination: Addition of a bromine atom to the aniline ring.
Dimethylation: Alkylation of the aniline nitrogen with methyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, bromination, and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylaniline: Shares the bromine and aniline structure but lacks the nitrobenzo[d]oxazolyl moiety.
4-Bromo-N,N-dimethylaniline: Similar dimethylamino and bromine groups but lacks the nitrobenzo[d]oxazolyl moiety.
Uniqueness
2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline is unique due to the presence of the nitrobenzo[d]oxazolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated aniline derivatives and contributes to its specific applications and reactivity.
Propriétés
Formule moléculaire |
C16H14BrN3O3 |
|---|---|
Poids moléculaire |
376.20 g/mol |
Nom IUPAC |
2-bromo-N,N-dimethyl-4-(7-methyl-5-nitro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C16H14BrN3O3/c1-9-6-11(20(21)22)8-13-15(9)23-16(18-13)10-4-5-14(19(2)3)12(17)7-10/h4-8H,1-3H3 |
Clé InChI |
SNRKSDXODJOMTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC(=N2)C3=CC(=C(C=C3)N(C)C)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate](/img/structure/B11785005.png)







![[1,4'-Bipiperidin]-4-one](/img/structure/B11785046.png)



